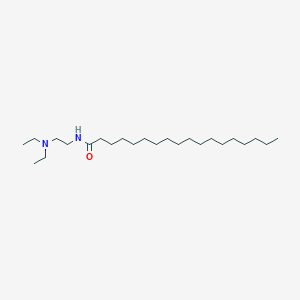

Stearamidoethyl diethylamine

描述

Contextualization within Amidoamine Chemistry and Surfactant Science

Stearamidoethyl diethylamine (B46881) is classified as an amidoamine, a family of organic compounds characterized by the presence of both an amide and an amine functional group. ewg.org Its synthesis typically involves the reaction of stearic acid with 2-diethylaminoethylamine. prepchem.com This structure imparts amphiphilic properties to the molecule, meaning it possesses both a hydrophobic (water-repelling) fatty acid tail and a hydrophilic (water-attracting) amine head. ontosight.ai

This dual nature is the cornerstone of its function as a cationic surfactant. thegoodscentscompany.com Surfactants, or surface-active agents, are compounds that lower the surface tension between two liquids, or between a liquid and a solid. In the case of stearamidoethyl diethylamine, the hydrophobic stearic acid portion can interact with nonpolar substances like oils and greases, while the hydrophilic diethylamine group can interact with water. This allows it to act as an effective emulsifying agent, dispersing agent, and lubricant. ontosight.aialfa-chemistry.com Its cationic nature, arising from the protonation of the amine group in acidic conditions, allows it to interact with negatively charged surfaces, a key characteristic exploited in various applications. atamanchemicals.com

Significance in Contemporary Chemical and Biological Research

The unique properties of this compound have made it a valuable tool in a variety of research settings. In chemical research, it is utilized in the formulation of complex mixtures and in studying the behavior of emulsions and dispersions. alfa-chemistry.comontosight.ai Its ability to modify surface properties is also of interest in materials science.

In the realm of biological research, this compound is employed in studies investigating the effects of surfactants on cell membranes and protein interactions. evitachem.com Its amphiphilic nature allows it to interact with the lipid bilayers of cell membranes, making it a subject of interest for understanding membrane dynamics and for potential applications in drug delivery systems. ontosight.aiontosight.ai Furthermore, its potential antimicrobial properties are also an area of investigation. google.com

Overview of Current Research Landscape and Key Challenges

The current research landscape for this compound is focused on several key areas. Scientists are exploring its use in novel formulations, including microemulsions and nanoemulsions, for various industrial and pharmaceutical applications. ontosight.aiontosight.ai There is also ongoing research into its derivatives, such as this compound phosphate (B84403), to further enhance its properties and expand its utility. ontosight.ai

A significant challenge in the research and application of this compound is understanding and mitigating its potential environmental impact. As with many surfactants, its persistence and potential effects on aquatic life are areas of concern that require further investigation. Additionally, optimizing its synthesis to be more environmentally friendly and cost-effective remains a key objective for researchers. google.com The study of its interactions at a molecular level with biological systems is another complex area that continues to be a focus of fundamental research. evitachem.com

| Property | Value |

| IUPAC Name | N-[2-(diethylamino)ethyl]octadecanamide |

| CAS Number | 16889-14-8 |

| Molecular Formula | C24H50N2O |

| Molecular Weight | 382.67 g/mol |

| Melting Point | 61-62 °C |

| Boiling Point | 506.5±33.0 °C |

| Density | 0.873±0.06 g/mL |

Table 1: Physicochemical Properties of this compound alfa-chemistry.com

| Application Area | Research Focus |

| Surfactant Science | Emulsifying and dispersing agent, lubricant, corrosion inhibitor. alfa-chemistry.com |

| Biological Research | Surfactant effects on cell membranes and protein interactions. evitachem.com |

| Pharmaceuticals | Solubilization and stabilization of active pharmaceutical ingredients. ontosight.aiontosight.ai |

| Industrial Applications | Antistatic agent in plastics, textiles, and leather production. ontosight.ai |

Table 2: Research Applications of this compound

Structure

2D Structure

属性

IUPAC Name |

N-[2-(diethylamino)ethyl]octadecanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H50N2O/c1-4-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-24(27)25-22-23-26(5-2)6-3/h4-23H2,1-3H3,(H,25,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKBOOQDFOWZSDC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)NCCN(CC)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H50N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

68133-34-6 (phosphate) | |

| Record name | Diethylaminoethyl stearamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016889148 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID9066128 | |

| Record name | Octadecanamide, N-[2-(diethylamino)ethyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9066128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

382.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16889-14-8 | |

| Record name | Amidoamine S | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16889-14-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diethylaminoethyl stearamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016889148 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Stearamidoethyl diethylamine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=126195 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Octadecanamide, N-[2-(diethylamino)ethyl]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Octadecanamide, N-[2-(diethylamino)ethyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9066128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-[2-(diethylamino)ethyl]stearamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.189 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | STEARAMIDOETHYL DIETHYLAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/25FFJ4209Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Advanced Characterization for Research Purity

Synthetic Pathways and Reaction Mechanisms

The primary route to synthesizing Stearamidoethyl Diethylamine (B46881) involves the formation of an amide bond between a stearic acid moiety and an N,N-diethylethylenediamine moiety. This can be achieved through several related pathways.

Amidation Reactions involving Stearic Acid and Diethylamine Derivatives

The most direct synthesis method involves the amidation of stearic acid with N,N-diethylethylenediamine. prepchem.com In this reaction, the carboxylic acid group of stearic acid reacts with the primary amine group of N,N-diethylethylenediamine to form an amide linkage. This process is typically carried out at elevated temperatures to drive the dehydration and subsequent bond formation. prepchem.comrsc.org The reaction proceeds through a salt formation step, followed by the elimination of a water molecule to yield the final amide product, Stearamidoethyl Diethylamine. rsc.org

The general reaction can be summarized as:

Stearic Acid + N,N-diethylethylenediamine → this compound + Water

This thermal amidation can be performed in a solvent such as toluene (B28343) to facilitate the reaction. prepchem.com

Role of Catalysis and Reaction Conditions Optimization

To enhance reaction rates, improve yield, and allow for milder reaction conditions, various catalysts can be employed. While thermal amidation is feasible, catalytic processes are often preferred. researchgate.net Catalysts used in amidation reactions of fatty acids include both acid and base catalysts. For instance, phosphotungstate-based catalysts have been shown to be effective in the synthesis of similar long-chain amides like ethylene (B1197577) bis stearamide, suggesting their potential applicability. patsnap.comnus.edu.sggoogle.com These catalysts offer advantages such as high product yield and purity. patsnap.comnus.edu.sggoogle.com Other catalytic systems, such as those involving phosphate (B84403) catalysts or superbases like calcium oxide, have also been explored for stearamide synthesis. google.comarpnjournals.com

Optimization of reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters that are often adjusted include:

Temperature: Higher temperatures generally favor the reaction but must be controlled to prevent side reactions or degradation. rsc.orggoogle.com

Reaction Time: Sufficient time is required for the reaction to reach completion. arpnjournals.com

Molar Ratio of Reactants: The stoichiometry of stearic acid to N,N-diethylethylenediamine is a critical factor. prepchem.com

Catalyst Concentration: The amount of catalyst can significantly influence the reaction rate. google.com

Synthesis of Precursors: Stearoyl Chloride Synthesis Routes

An alternative and often more reactive pathway to this compound involves the use of a stearic acid derivative, stearoyl chloride. Stearoyl chloride is an acyl chloride that is highly reactive towards amines.

Stearoyl chloride can be synthesized from stearic acid by reacting it with a chlorinating agent. A common laboratory and industrial method involves the reaction of stearic acid with thionyl chloride (SOCl₂). prepchem.comgoogle.comepo.org This reaction effectively replaces the hydroxyl group of the carboxylic acid with a chlorine atom, yielding stearoyl chloride and byproducts sulfur dioxide and hydrogen chloride. prepchem.comgoogle.comepo.org

The synthesis can be represented as:

Stearic Acid + Thionyl Chloride → Stearoyl Chloride + Sulfur Dioxide + Hydrogen Chloride

Catalysts such as N,N-dimethylformamide (DMF) are often used to facilitate this conversion. google.comepo.org The reaction conditions, including temperature and the ratio of reactants, are controlled to ensure high conversion and purity of the resulting stearoyl chloride. google.comepo.org Other methods for synthesizing stearoyl chloride include reacting isopropenyl stearate (B1226849) with anhydrous hydrogen chloride. google.com

Once synthesized, the stearoyl chloride can be reacted with N,N-diethylethylenediamine in a Schotten-Baumann type reaction to form this compound with high efficiency. This reaction is typically faster and can be carried out under milder conditions than the direct amidation of stearic acid.

Spectroscopic and Chromatographic Techniques for Compound Elucidation and Purity Assessment

To confirm the successful synthesis of this compound and to assess its purity, a combination of spectroscopic and chromatographic methods is essential.

Fourier-Transform Infrared (FTIR) Spectroscopy Applications in Amide Bond Confirmation

Fourier-Transform Infrared (FTIR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. In the context of this compound synthesis, FTIR is crucial for confirming the formation of the amide bond. The presence of characteristic absorption bands in the FTIR spectrum provides strong evidence of the desired product.

Key FTIR spectral features for long-chain amides include:

Amide I Band: This band, typically appearing in the region of 1600–1800 cm⁻¹, is primarily due to the C=O stretching vibration of the amide group. acs.org Its presence is a strong indicator of amide formation.

Amide II Band: Found between 1470–1570 cm⁻¹, this band arises from a combination of N-H in-plane bending and C-N stretching vibrations. acs.org

N-H Stretching: A band in the region of 3300–3500 cm⁻¹ corresponds to the N-H stretching vibration of the secondary amide. acs.orgresearchgate.net

By analyzing the FTIR spectrum of the product and comparing it to the spectra of the starting materials (stearic acid and N,N-diethylethylenediamine), the disappearance of the carboxylic acid O-H band and the appearance of the characteristic amide bands confirm the successful synthesis.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Alkyl Chain Integrity Verification

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule, making it indispensable for verifying the structural integrity of the final product. Both ¹H NMR and ¹³C NMR are used.

For this compound, NMR analysis would be used to:

Confirm the Long Alkyl Chain: The ¹H NMR spectrum would show a large, complex signal in the aliphatic region (around 0.8-1.6 ppm) corresponding to the many methylene (B1212753) (CH₂) groups of the stearoyl backbone and a characteristic triplet for the terminal methyl (CH₃) group. ajol.info

Verify the Diethylamine Moiety: Distinct signals corresponding to the ethyl groups (CH₂ and CH₃) attached to the nitrogen atom would be observable.

Identify Amide and Adjacent Protons: The protons on the carbons adjacent to the amide nitrogen and carbonyl group would have specific chemical shifts, confirming the connectivity.

¹³C NMR spectroscopy would further corroborate the structure by showing distinct peaks for the carbonyl carbon of the amide, the various carbons of the long alkyl chain, and the carbons of the diethylaminoethyl group. ajol.info The absence of signals corresponding to impurities or unreacted starting materials in both ¹H and ¹³C NMR spectra is a key indicator of the compound's purity.

Table of Mentioned Compounds

| Compound Name | Role/Mention |

| This compound | Primary subject of the article |

| Stearic Acid | Precursor in synthesis |

| N,N-diethylethylenediamine | Reactant in amidation |

| Stearoyl Chloride | Reactive precursor |

| Thionyl Chloride | Chlorinating agent |

| N,N-dimethylformamide (DMF) | Catalyst for stearoyl chloride synthesis |

| Toluene | Reaction solvent |

| Calcium Oxide | Potential catalyst |

| Phosphotungstate | Potential catalyst |

| Ethylene bis stearamide | Similar long-chain amide mentioned for context |

| Isopropenyl stearate | Alternative precursor for stearoyl chloride |

| Hydrogen Chloride | Byproduct/Reactant |

| Sulfur Dioxide | Byproduct |

| Water | Byproduct of amidation |

Table of Spectroscopic Data Ranges

| Spectroscopic Technique | Characteristic Feature | Typical Wavenumber/Chemical Shift |

| FTIR | Amide I Band (C=O stretch) | 1600–1800 cm⁻¹ acs.org |

| FTIR | Amide II Band (N-H bend, C-N stretch) | 1470–1570 cm⁻¹ acs.org |

| FTIR | N-H Stretch | 3300–3500 cm⁻¹ acs.orgresearchgate.net |

| ¹H NMR | Stearoyl Chain (CH₃) | ~0.8-0.9 ppm ajol.info |

| ¹H NMR | Stearoyl Chain (CH₂) | ~1.0-1.6 ppm ajol.info |

| ¹³C NMR | Amide Carbonyl (C=O) | ~172-179 ppm ajol.info |

High-Performance Liquid Chromatography (HPLC) for Purity Profiling and Quantitative Analysismontana.edu

High-Performance Liquid Chromatography (HPLC) is a cornerstone analytical technique for assessing the purity and quantifying this compound, which belongs to the class of cationic surfactants. montana.eduthermofisher.comamericanlaboratory.com Due to its chemical nature, specific HPLC methods are employed to achieve accurate separation and detection.

Since many surfactants like this compound lack a UV chromophore, alternative detection methods are often necessary. thermofisher.comthermofisher.com Charged Aerosol Detection (CAD) is highly suitable as it can measure any non-volatile and many semi-volatile compounds with high sensitivity, typically to low nanogram levels, and provides a response that is independent of the compound's chemical structure. thermofisher.comthermofisher.com Other detection methods include evaporative light scattering detection (ELSD) and conductivity detection. thermofisher.com

The separation is typically achieved using reversed-phase or specialty surfactant columns. americanlaboratory.com The Acclaim™ Surfactant Plus column, for instance, is designed for the comprehensive analysis of various surfactant types, including cationic ones, often in a single run. americanlaboratory.comthermofisher.com The mobile phase commonly consists of a gradient mixture of an organic solvent, like acetonitrile, and a buffered aqueous solution. thermofisher.com This approach allows for the separation of the main compound from starting materials, by-products, and degradation products. The position of the peak in the chromatogram serves for qualitative identification, while the peak's area or height is proportional to the concentration, enabling quantitative analysis. researchgate.net

Table 1: Illustrative HPLC Parameters for Cationic Surfactant Analysis

| Parameter | Typical Setting | Purpose |

|---|---|---|

| Column | Acclaim™ Surfactant Plus or similar specialty column | Designed for high-selectivity separation of cationic, anionic, and nonionic surfactants. americanlaboratory.com |

| Mobile Phase | Gradient of Acetonitrile and a buffer (e.g., ammonium (B1175870) acetate) | To effectively elute compounds with varying polarities and achieve good peak resolution. thermofisher.com |

| Detector | Charged Aerosol Detector (CAD) or Conductivity Detector | Provides universal detection for non-UV absorbing compounds like this compound. montana.eduthermofisher.com |

| Flow Rate | 0.5 - 1.5 mL/min | Controls the speed of the mobile phase and influences separation time and resolution. |

| Injection Volume | 5 - 20 µL | The amount of sample introduced into the HPLC system for analysis. |

| Column Temperature | 30 - 40 °C | Maintained to ensure reproducible retention times and optimal peak shape. |

Gas Chromatography-Mass Spectrometry (GC-MS) for Characterization and Puritymontana.edu

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry to identify and quantify components within a sample. wikipedia.org For a compound like this compound, which is a fatty acid amide, GC-MS analysis provides detailed information on its purity, structure, and the presence of any volatile or semi-volatile impurities. nist.govthermofisher.com

Fatty acid amides can exhibit thermal instability at the high temperatures used in GC analysis, necessitating a derivatization step prior to injection. nih.gov A common method is trimethylsilylation, which converts the amide into a more volatile and thermally stable trimethylsilyl (B98337) (TMS) derivative. nih.gov This process is crucial for obtaining reliable and reproducible chromatographic results.

Once derivatized, the sample is injected into the gas chromatograph. The components are separated based on their boiling points and interaction with the capillary column's stationary phase. thermofisher.com As each separated component elutes from the column, it enters the mass spectrometer. wikipedia.org The mass spectrometer ionizes the molecules, which then fragment in a reproducible pattern. This fragmentation pattern, or mass spectrum, serves as a molecular "fingerprint" that is characteristic of the compound's structure. nist.gov The total ion chromatogram (TIC) provides a profile of all separated compounds, while the mass spectrum of each peak allows for its positive identification by comparing it to spectral libraries or by interpreting the fragmentation. nist.gov

Quantitative analysis can be performed by creating a calibration curve with a pure standard or by using an internal standard method, where a known amount of a similar but distinct compound is added to the sample to improve accuracy and precision. lipidmaps.org

Table 2: Representative GC-MS Method Parameters for Fatty Acid Amide Analysis

| Parameter | Typical Setting | Purpose |

|---|---|---|

| Derivatization | Trimethylsilylation (e.g., with BSTFA) | Increases volatility and thermal stability of the amide for GC analysis. nih.gov |

| GC Column | DB-5ms or similar non-polar capillary column | Separates compounds based on boiling point and polarity. |

| Carrier Gas | Helium or Hydrogen | Inert gas that carries the sample through the column. thermofisher.com |

| Oven Program | Temperature ramp (e.g., 150°C to 300°C) | A programmed temperature gradient to elute compounds with a wide range of boiling points. lipidmaps.org |

| Ionization Mode | Electron Ionization (EI) | Fragments the analyte to produce a characteristic mass spectrum for identification. lipidmaps.org |

| Mass Analyzer | Quadrupole or Ion Trap | Separates the ionized fragments based on their mass-to-charge ratio (m/z). thermofisher.com |

| Detector Mode | Full Scan or Selected Ion Monitoring (SIM) | Full scan acquires a full mass spectrum for identification, while SIM offers higher sensitivity for quantifying specific ions. thermofisher.com |

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Stearic acid |

| 2-diethylaminoethylamine |

| Acetonitrile |

| Ammonium acetate |

| Helium |

| Hydrogen |

| Trimethylsilyl |

Fundamental Chemical Reactivity Studies

Oxidation Reactions and Product Characterization

The oxidation of Stearamidoethyl diethylamine (B46881) primarily targets the tertiary amine functionality, as the amide group is relatively resistant to oxidation under mild conditions. The most common oxidation product of a tertiary amine is the corresponding N-oxide.

The reaction is typically carried out using oxidizing agents such as hydrogen peroxide (H₂O₂) or peroxyacids like meta-chloroperoxybenzoic acid (mCPBA). nih.govorganic-chemistry.org The resulting N-oxide, Stearamidoethyl diethylamine N-oxide, exhibits increased water solubility and is a common metabolite of tertiary amines in biological systems. nih.gov The synthesis of N-oxides is a well-established transformation for tertiary amines. nih.govresearchgate.net

Under more vigorous oxidative conditions, such as high temperatures, decomposition of the molecule can occur, leading to the formation of various oxides of carbon and nitrogen.

Table 1: Representative Oxidation of this compound

| Reactant | Oxidizing Agent | Typical Solvent | Product |

|---|---|---|---|

| This compound | Hydrogen Peroxide (H₂O₂) | Water or Alcohol | This compound N-oxide |

This table presents illustrative reaction conditions based on the general oxidation of tertiary amines.

Reduction Reactions and Derivative Formation

The reduction of this compound focuses on the amide functional group. Amides are generally stable and require potent reducing agents for transformation. Lithium aluminum hydride (LiAlH₄) is a common and effective reagent for the reduction of amides to their corresponding amines. ucalgary.cachemistrysteps.comquora.comnumberanalytics.com

This reaction converts the carbonyl group (C=O) of the amide into a methylene (B1212753) group (CH₂), yielding N,N-diethyl-N'-(stearyl)ethane-1,2-diamine. The reaction is typically performed in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), followed by an aqueous workup to neutralize the reaction mixture and isolate the amine product. ucalgary.ca Weaker reducing agents, such as sodium borohydride (B1222165) (NaBH₄), are generally not capable of reducing amides. quora.com

Table 2: Representative Reduction of this compound

| Reactant | Reducing Agent | Typical Solvent | Product |

|---|

This table presents illustrative reaction conditions based on the general reduction of amides.

Substitution Reactions and Amide Group Transformation

The nucleophilic tertiary amine group in this compound readily undergoes substitution reactions with various electrophiles. A notable example is quaternization, where the amine reacts with an alkyl halide to form a quaternary ammonium (B1175870) salt. libretexts.orglibretexts.orgnumberanalytics.com This reaction introduces a permanent positive charge on the nitrogen atom, significantly altering the molecule's physical and chemical properties, such as its solubility and surface activity. Patents related to hair conditioning compositions mention the use of amidoamines like this compound, which can be quaternized. googleapis.comepo.org

The amide group in this compound is substantially less reactive towards substitution than the tertiary amine. Hydrolysis of the amide bond to yield stearic acid and N,N-diethylethylenediamine is possible but typically requires harsh conditions, such as prolonged heating in the presence of strong acids or bases. ambeed.com Under normal conditions, the amide linkage is quite stable.

Table 3: Representative Substitution Reaction of this compound

| Reactant | Electrophile | Typical Solvent | Product |

|---|---|---|---|

| This compound | Methyl Iodide (CH₃I) | Acetonitrile or DMF | [2-(Stearamido)ethyl]diethyl(methyl)ammonium iodide |

This table presents illustrative reaction conditions based on the general quaternization of tertiary amines.

Mechanistic Investigations of Biological Interactions

Interactions with Lipid Bilayers and Cellular Membranes

As a cationic molecule, stearamidoethyl diethylamine (B46881) has a strong affinity for the predominantly anionic surfaces of cellular membranes. The primary interaction involves the positively charged diethylamine headgroup engaging with the negatively charged phosphate (B84403) groups of phospholipids (B1166683) in the lipid bilayer. evitachem.com This electrostatic attraction is a key driver for its accumulation at the membrane surface.

The subsequent integration of the molecule into the lipid bilayer is driven by its hydrophobic stearyl tail. This process can disrupt the ordered structure of the membrane. evitachem.com Key interactions include:

Electrostatic Disruption: The binding of the cationic headgroup can neutralize the negative charges on the membrane surface, altering the electrostatic potential across the bilayer. evitachem.com

Hydrophobic Intercalation: The long fatty acid chain inserts itself among the acyl chains of the membrane phospholipids, disturbing the regular packing of the lipid molecules.

Structural Perturbation: This intercalation can lead to changes in the physical state of the membrane, potentially affecting its fluidity and phase behavior, similar to what is observed with other cationic lipids. nih.govnih.gov

Studies on model systems using supported lipid bilayers are crucial for understanding these interactions in a controlled environment. nih.gov For instance, research on analogous cationic surfactants demonstrates that their presence can significantly alter the thermotropic phase behavior of lipid membranes. nih.gov

| Interaction Type | Molecular Moiety Involved | Effect on Lipid Bilayer |

|---|---|---|

| Electrostatic Attraction | Cationic Diethylamine Headgroup & Anionic Phosphate Groups | Neutralization of surface charge, alteration of membrane potential. |

| Hydrophobic Intercalation | Hydrophobic Stearyl Tail & Phospholipid Acyl Chains | Disruption of lipid packing, increased disorder. |

Modulation of Membrane Permeability and Associated Biological Effects

The disruption of the lipid bilayer's structural integrity by stearamidoethyl diethylamine directly impacts its primary function as a selective barrier. The altered packing of lipids can create transient pores or regions of higher disorder, leading to an increase in membrane permeability. nih.gov

This enhanced permeability allows for the passage of substances that would typically be restricted from crossing the membrane. nih.govgoogleapis.com The consequences of this modulation can be significant and form the basis for some of its applications in biological research. evitachem.com Studies on the relationship between the chemical structure of small molecules and their passive permeation across lipid membranes provide a theoretical framework for understanding these effects. nih.gov Research on other surfactants has shown that their interaction with membranes can modify surface properties like hydrophilicity, which in turn can influence the transport of water molecules across the membrane. jeeng.net

Role as a Model Compound in Surfactant-Biomembrane Studies

Cationic surfactants are extensively used as model compounds to investigate the fundamental principles of surfactant-biomembrane interactions. This compound and similar molecules serve as valuable tools in this field. evitachem.com The study of archetypal cationic lipid membranes, such as those made from dioctadecyldimethylammonium bromide (DODAB), reveals complex dynamical and phase behaviors that are relevant for understanding how surfactants like this compound function. nih.gov

These studies often employ techniques such as:

Differential Scanning Calorimetry (DSC): To study the thermal properties and phase transitions of lipid membranes in the presence of the surfactant. jst.go.jp

Neutron Scattering and Molecular Dynamics Simulations: To probe the dynamics and structure of the membrane at a molecular level. nih.gov

Second-Harmonic Light Scattering (SHS): To characterize molecular transport across membranes in living cells. nih.gov

The findings from these model systems help elucidate how factors like molecular architecture, charge, and concentration influence the interaction between the surfactant and the lipid bilayer. nih.gov For example, a study involving this compound (AEAS) showed that its mixture with cetyl alcohol and water forms a gel structure, and the thermal properties of this system were analyzed using DSC measurements. jst.go.jp

Effects on Cellular Processes and Protein Functions

The interactions of this compound are not limited to the lipid components of the cell membrane. The resulting changes in the membrane's physical properties can indirectly affect the function of membrane-associated proteins. evitachem.com Furthermore, as a surfactant, it has the potential to interact directly with proteins, which is a subject of ongoing research. evitachem.comncats.io

Potential effects include:

Alteration of Enzyme Activity: Changes in the lipid environment can modulate the activity of membrane-bound enzymes.

Protein Denaturation: At higher concentrations, surfactants can disrupt the tertiary and quaternary structures of proteins, leading to a loss of function.

Modulation of Receptor Function: The function of cell surface receptors can be affected by changes in membrane fluidity and structure. For instance, studies on the transcobalamin II receptor have shown that its dimerization is dependent on the order and rigidity of the lipid bilayer. nih.gov

Research into the gas-phase reactions of diethylamine with proteins suggests that the structure of the protein can significantly affect its reactivity, highlighting the complexity of these interactions. nih.gov While direct evidence for this compound's effect on specific cellular processes is an area of ongoing investigation, its established role as a membrane-active agent points towards a broad potential to influence various cellular functions. evitachem.com

Research Applications in Advanced Formulations and Delivery Systems

Role as an Emulsifier and Stabilizer in Complex Formulations

Stearamidoethyl diethylamine (B46881) is recognized for its function as an emulsifier and stabilizer, particularly in complex cationic systems. researchgate.net When neutralized in a formulation, it acquires a positive charge, enabling it to function as a cationic surfactant. nikkolgroup.com This property is crucial for creating stable oil-in-water emulsions. Research indicates that its self-emulsifying nature can minimize or eliminate the need for co-emulsifiers, simplifying formulation design. researchgate.net

The stabilizing mechanism of amidoamines like Stearamidoethyl diethylamine in emulsions often involves the formation of lamellar liquid crystals (LLCs) when combined with fatty alcohols such as cetyl or stearyl alcohol. inolex.comjst.go.jp These ordered, layered structures form a network within the emulsion that entraps oil droplets, significantly enhancing the formulation's stability and providing a unique texture. inolex.com A study on a model cream formulation demonstrated that the emulsifier system, which can include compounds like this compound, contributes to a network structure that is crucial for the cream's consistency. psu.edu Furthermore, products formulated with this compound are noted to be stable across the entire acidic pH range and are tolerant to electrolytes, which is a significant advantage in creating robust cosmetic and topical pharmaceutical bases. researchgate.net

Research on Enhancing Drug Delivery Systems

The chemical properties of this compound and the broader class of poly(amidoamine)s (PAAs) have drawn interest in the field of drug delivery. These polymers are being explored for their ability to deliver therapeutic entities such as peptides, proteins, and genes. nih.gov Their biocompatibility and pH-responsive nature make them suitable for creating "smart" delivery systems. nih.gov

This compound is listed as a potential penetration enhancer for transdermal drug delivery systems, which are designed to deliver a drug through the skin into the systemic circulation. google.comgoogleapis.comgoogle.com The efficacy of a transdermal system is often limited by the skin's natural barrier, the stratum corneum. Penetration enhancers facilitate the absorption of drugs by reversibly altering the barrier properties of this layer. google.com As a surfactant, this compound's mechanism is believed to involve the disruption of the highly ordered lipid structure of the stratum corneum, thereby increasing its permeability to drug molecules. Its amphiphilic nature allows it to interact with both the lipid and protein components of the skin. While it is included in patents for foamable drug delivery carriers, specific mechanistic studies quantifying its permeation enhancement effects are still an area for further research. googleapis.comgoogle.com

Investigations in Hair Conditioning and Textile Chemistry Applications

The cationic nature of neutralized this compound makes it a highly effective agent in both hair care and textile applications. nikkolgroup.commdpi.com

In hair conditioning, the positively charged amine group binds to the negatively charged surface of hair fibers. inolex.com This interaction leads to the deposition of a thin, lubricating film formed by the compound's long fatty alkyl chain. inolex.comchemagent.su This film smooths the hair cuticle, which reduces the force required for combing, provides a softer feel, and increases hair shine. chemagent.su A key function is its role as an antistatic agent, which is crucial for reducing "fly-away" hair by neutralizing static charges that build up during combing. mdpi.comchemagent.su Research has evaluated the conditioning effect of this compound by measuring the kinetic frictional coefficient of hair and the surface electric resistance of wool cloths. jst.go.jp It is often used in conjunction with fatty alcohols to create thick, creamy conditioners. vdoc.pub

In the textile industry, similar principles apply. As a cationic surfactant, it can be used in fabric softeners and other finishing treatments. nih.gov The molecules adsorb onto the fabric, imparting a softer feel and reducing static cling. Its use has been noted in applications for textile manufacturing. knowde.com

Below is a table summarizing the conditioning effects of amidoamine-based surfactants.

| Property | Mechanism of Action | Observed Research Finding |

|---|---|---|

| Hair Conditioning | The cationic headgroup binds to the anionic hair fiber, while the fatty tail provides lubrication. inolex.com | Evaluated in terms of the kinetic frictional coefficient (μk) of hair, indicating improved smoothness. jst.go.jp |

| Antistatic Agent | Neutralizes static charge on the hair surface, reducing fly-away. mdpi.comchemagent.su | Assessed by measuring the surface electric resistance (Rs) of woolen cloths. jst.go.jp |

| Formulation Structure | Forms a gel structure when combined with cetyl alcohol and water. jst.go.jp | The thermal properties of the resulting gel have been studied using DSC measurements. jst.go.jp |

Exploration in Corrosion Inhibition Mechanisms

The amidoamine chemical structure has been shown to be effective in preventing the corrosion of metals, particularly steel, in acidic environments. researchgate.netnih.gov The mechanism of inhibition by these surfactants involves adsorption of the molecules onto the metal surface, forming a protective film that acts as a barrier to corrosive agents. mdpi.com

The adsorption occurs through the interaction of the polar head group, containing nitrogen and oxygen heteroatoms, with the metal surface. mdpi.com This is complemented by the long hydrophobic fatty acid tail, which forms a layer that repels water and corrosive ions. researchgate.net Research on closely related amido-amine surfactants shows that they function as mixed-type inhibitors, meaning they retard both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. nih.gov The adsorption process generally follows the Langmuir adsorption isotherm, indicating the formation of a monolayer on the metal surface. researchgate.net The inhibition efficiency increases with higher concentrations of the inhibitor. mdpi.comnih.gov

The following data table, adapted from research on a related cationic gemini (B1671429) surfactant, illustrates the typical performance of amido-amine based inhibitors on mild steel in a 1 M HCl solution.

| Inhibitor Concentration (mM) | Corrosion Rate (mm/year) | Inhibition Efficiency (%) |

|---|---|---|

| 0.0 (Blank) | 27.52 | - |

| 0.005 | 10.37 | 62.32 |

| 0.01 | 6.46 | 76.53 |

| 0.05 | 3.89 | 85.86 |

| 0.1 | 2.17 | 92.14 |

Data adapted from a study on a C12 amido-amine based gemini surfactant, demonstrating the increase in inhibition efficiency with concentration. nih.gov

Toxicological Research and Safety Assessment Frameworks

Allergic Contact Dermatitis and Sensitization Potential in Research Models

Stearamidoethyl diethylamine (B46881) has been identified as a moderate skin sensitizer (B1316253), with evidence from both animal studies and human clinical cases. nih.gov

The Guinea Pig Maximization Test (GPMT) is a standard in vivo method used to assess the potential of a substance to cause skin sensitization. wikipedia.orgtheraindx.com This test involves an induction phase, where the animal is exposed to the test substance, and a subsequent challenge phase to observe for allergic reactions. wikipedia.org

In a study utilizing a modified GPMT, Stearamidoethyl diethylamine was classified as a moderate sensitizer. nih.gov The induction concentration was 10% in petrolatum. nih.gov The results showed that 40% of the guinea pigs (8 out of 20) were sensitized to a 1% concentration of the compound, and 30% (6 out of 20) were sensitized to a 0.5% concentration. nih.gov A substance is categorized as a moderate sensitizer when the sensitization rate falls between 26% and 50%. nih.gov A less sensitive closed epicutaneous test also detected sensitivity, with 15% of guinea pigs reacting to a 1% concentration and 10% to a 0.5% concentration. nih.gov

Table 1: Guinea Pig Maximization Test (GPMT) Results for this compound

| Challenge Concentration | Sensitization Rate (%) | Number of Animals Sensitized | Mean Response Score | Classification |

|---|---|---|---|---|

| 1% | 40% | 8 out of 20 | 1.9 | Moderate Sensitizer |

| 0.5% | 30% | 6 out of 20 | 1.4 | Moderate Sensitizer |

Data sourced from a modified Guinea Pig Maximization study. nih.gov

Clinical evidence in humans has corroborated the sensitization potential of this compound. Case studies have documented instances of allergic contact dermatitis resulting from exposure to products containing this emulsifier. nih.gov

In one report, four patients developed contact dermatitis after using products containing this compound phosphate (B84403). nih.gov Three of these cases were linked to a popular over-the-counter dry skin lotion, and the fourth case was associated with a deodorant. nih.gov The diagnosis was confirmed through patch testing, which yielded positive reactions to the products and subsequently to this compound phosphate itself, which was identified as the specific contact allergen. nih.gov

Allergic contact dermatitis is a Type IV delayed-type hypersensitivity reaction mediated by T-cells. The immunological mechanism involves two distinct phases: sensitization and elicitation.

During the sensitization phase, the chemical, acting as a hapten, penetrates the skin and binds to carrier proteins to form a complete antigen. This complex is then processed by antigen-presenting cells, such as Langerhans cells, which migrate to the regional lymph nodes to present the antigen to naive T-cells. This leads to the clonal expansion of antigen-specific memory T-cells.

Upon subsequent exposure (elicitation phase), these memory T-cells recognize the antigen and release a cascade of pro-inflammatory cytokines. This inflammatory response leads to the clinical manifestations of allergic contact dermatitis, such as erythema, edema, and vesiculation at the site of contact. The development of IgE antibodies is a key factor in triggering allergic reactions, as they bind to receptors on mast cells, which then release histamine (B1213489) and other inflammatory mediators upon encountering the allergen. researchgate.net

Irritation Studies: Dermal and Ocular Response Assessment

Information regarding specific dermal and ocular irritation studies on this compound is not extensively detailed in the readily available literature. Standard toxicological assessments for cosmetic ingredients typically involve tests like the Draize rabbit eye and skin tests to evaluate irritation potential. These tests assess reactions such as redness, swelling, and other signs of inflammation. While the sensitization potential is documented, the specific irritant properties require further investigation to be fully characterized.

Systemic Toxicity Investigations and Organ System Effects

Detailed studies on the systemic toxicity and specific organ system effects of this compound following dermal exposure are limited in publicly accessible scientific literature. Investigations into systemic toxicity generally involve repeated dose studies in animal models to identify any potential adverse effects on internal organs. Environment Canada has classified the compound as not expected to be potentially toxic or harmful from an organ system toxicity perspective. ewg.org

Current Research Gaps in Toxicological Data and Future Research Needs

While the skin sensitization potential of this compound is reasonably well-documented, there are notable gaps in the publicly available toxicological data. nih.govnih.gov

Future research should focus on:

Dermal and Ocular Irritation: Conducting standardized and comprehensive studies to fully characterize its potential as a skin and eye irritant.

Systemic Toxicity: Performing detailed repeated dose dermal toxicity studies to understand potential systemic effects and identify any target organs.

Phototoxicity and Photo-sensitization: Investigating whether the compound's toxicological profile is altered in the presence of UV radiation.

Cross-Reactivity: Further exploring the potential for cross-sensitization with other structurally related emulsifiers and surfactants. nih.gov

Dose-Response Assessment: Establishing clear dose-response relationships for both sensitization and elicitation in human subjects to better inform risk assessments.

Addressing these research gaps is crucial for a more complete understanding of the safety profile of this compound and to ensure its safe use in consumer products.

Dermal Absorption Kinetics

The potential for a chemical substance to be absorbed through the skin is a critical factor in safety assessments, particularly for compounds used in topical products. Dermal absorption kinetics are governed by various factors, including the compound's molecular weight, lipophilicity (LogP value), and water solubility. For a substance to penetrate the skin, it must pass through the primary barrier, the stratum corneum, and then partition into the more aqueous environment of the viable epidermis.

According to established principles of dermal absorption, substances with a LogP value above 6 and water solubility below 1 mg/L are generally considered to have very low dermal absorption. europa.eu The high lipophilicity (high LogP) facilitates uptake into the lipid-rich stratum corneum, but the very low water solubility can limit the rate of transfer from the stratum corneum into the underlying aqueous layers of the epidermis. europa.eu Therefore, based on these properties, the rate of dermal absorption for this compound is expected to be low.

| Molecular Weight | 382.69 g/mol | Within a range that does not inherently preclude skin penetration. |

Genotoxicity Assays in Mammalian Systems

Genotoxicity assessment is a key component of toxicological research, designed to identify substances that can cause damage to DNA and chromosomes. A standard battery of tests is typically employed to evaluate this potential, covering different genetic endpoints, including gene mutation, clastogenicity (structural chromosome aberrations), and aneugenicity (changes in chromosome number).

There are no publicly available studies that have specifically evaluated the genotoxicity of this compound in mammalian systems. A comprehensive safety assessment would typically involve a series of in vitro assays, followed by in vivo testing if positive results are observed. A safety data sheet for the compound indicates that mutagenic effects data is not available. spectrumchemical.com

The standard framework for such an assessment includes several core assays:

A Bacterial Reverse Mutation Assay (Ames Test): This initial screening test uses various strains of Salmonella typhimurium and Escherichia coli to detect gene mutations. researchgate.net

An In Vitro Mammalian Cell Gene Mutation Assay: This test, often using mouse lymphoma L5178Y cells, detects gene mutations in mammalian cells.

An In Vitro Mammalian Chromosomal Aberration Test or In Vitro Micronucleus Test: These assays evaluate the potential of a substance to cause structural or numerical chromosomal damage in cultured mammalian cells. nih.govresearchgate.netnih.gov The micronucleus test is widely used as it can detect both clastogenic and aneugenic events. nih.govresearchgate.netnih.gov

Table 2: Standard Genotoxicity Assay Battery

| Assay Type | Endpoint Detected | Typical System |

|---|---|---|

| Bacterial Reverse Mutation Test | Gene Mutation | Salmonella typhimurium, E. coli |

| In Vitro Micronucleus Test | Chromosomal Damage (Clastogenicity & Aneugenicity) | Cultured mammalian cells (e.g., human lymphocytes, CHO, TK6) |

| In Vivo Micronucleus Test | Chromosomal Damage | Rodent hematopoietic cells |

Without specific study data, the genotoxic potential of this compound in mammalian systems remains uncharacterized.

Reproductive and Developmental Toxicity Studies

Reproductive and developmental toxicity (DART) studies are designed to assess the potential adverse effects of a substance on sexual function, fertility, and the development of offspring. frontagelab.combattelle.orgcriver.com These studies evaluate effects across all stages of the life cycle, from the reproductive capacity of adults to the conception, embryofetal development, and postnatal growth of their progeny. frontagelab.comfda.gov

A review of the available scientific literature indicates a lack of specific reproductive or developmental toxicity studies for this compound. While the Environmental Working Group (EWG) database assigns a low concern score for this endpoint, it also notes that data availability is limited or non-existent. ewg.org

Standard DART studies are conducted under internationally recognized guidelines (e.g., OECD, ICH) and typically include:

Fertility and Early Embryonic Development (FEED) Study: Evaluates effects on mating, fertility, and the ability to produce a viable embryo. fda.gov

Embryo-Fetal Development (EFD) Study: Assesses the effects of exposure during the critical period of organogenesis on the pregnant female and the developing fetus. fda.gov

Pre- and Post-Natal Development (PPND) Study: Examines the effects of exposure from implantation through lactation on the mother and the subsequent development, function, and reproductive capability of the offspring. fda.gov

Table 3: Key Endpoints in Developmental and Reproductive Toxicity (DART) Studies

| Study Type | Primary Focus | Key Endpoints Assessed |

|---|---|---|

| Fertility & Early Embryonic Development | Parental reproductive function | Mating performance, fertility indices, implantation sites, early embryonic loss. |

| Embryo-Fetal Development | In-utero development | Fetal viability, fetal weight, structural malformations (skeletal and visceral), developmental variations. |

| Pre- and Post-Natal Development | Post-natal survival and growth | Pup survival, growth rates, physical and functional development (e.g., sexual maturation, neurobehavioral function), F2 generation fertility. |

In the absence of specific data for this compound, its potential to cause reproductive or developmental effects has not been determined.

Photosensitization Potential

Photosensitization refers to a skin reaction caused by the combined effect of a chemical substance and exposure to ultraviolet (UV) or visible light. europa.eu It can manifest as phototoxicity (a non-immunological response resembling an exaggerated sunburn) or photoallergy (a cell-mediated immune response). mdpi.com Assessment of photosensitization potential is important for ingredients used in products applied to sun-exposed skin.

Studies have investigated the skin sensitization (contact allergy) potential of this compound, with one study in guinea pigs classifying it as a moderate sensitizer. nih.gov Another report detailed cases of allergic contact dermatitis in humans from its phosphate salt. nih.gov However, these studies assess standard contact sensitization, not the light-dependent phenomenon of photosensitization.

There are no available studies in the scientific literature that specifically evaluate the photosensitization potential of this compound. Standard assessment for this endpoint often follows a tiered approach:

UV/Visible Light Absorption Spectrum: The first step is to determine if the compound absorbs light in the UVA or UVB range (290-400 nm). Significant absorption is a prerequisite for a photosensitizing reaction.

In Vitro Phototoxicity Testing: If the compound absorbs relevant light, an in vitro test like the 3T3 Neutral Red Uptake (NRU) Phototoxicity Test (OECD TG 432) is performed. This assay compares the cytotoxicity of the chemical in the presence and absence of light exposure. europa.eu

Table 4: Framework for Photosensitization Potential Assessment

| Assessment Step | Method | Purpose |

|---|---|---|

| Step 1: Prerequisite Check | UV/Visible Absorption Spectrum | To determine if the molecule absorbs light energy, a necessary condition for photosensitization. |

| Step 2: Hazard Identification | In Vitro 3T3 NRU Phototoxicity Test | To assess for phototoxic potential by comparing cytotoxicity with and without UV irradiation. |

| Step 3: Further Evaluation (if needed) | In Vitro Photoallergy Assays / Reconstructed Human Epidermis Models | To investigate specific mechanisms of photoallergy or phototoxicity in more complex biological systems. |

Without data from these specific assays, the photosensitization potential of this compound remains unknown.

Environmental Fate and Ecotoxicological Research

Environmental Distribution and Persistence Modeling

Modeling the distribution and longevity of chemicals in the environment is crucial for predicting potential exposure and risk. For Stearamidoethyl Diethylamine (B46881), direct modeling studies are not widely published, but data from related compounds and regulatory assessments offer valuable perspectives.

Air, Water, and Soil Compartmentalization

The distribution of Stearamidoethyl Diethylamine across environmental compartments—air, water, and soil—is governed by its physicochemical properties. It is described as being very slightly soluble in water and less dense than water evitachem.com. A Safety Data Sheet (SDS) for the compound notes a lack of specific data on its mobility spectrumchemical.com.

While specific experimental data are lacking, the U.S. Environmental Protection Agency's (EPA) EPI Suite™ modeling software provides estimates for the related compound, this compound phosphate (B84403) (CAS 68133-34-6). These models predict how a chemical will partition in the environment. For the phosphate derivative, the model indicates a high tendency to sorb to airborne particulates thegoodscentscompany.com. The high estimated octanol-air partition coefficient (Log Koa) suggests it is not likely to be volatile thegoodscentscompany.com.

Table 1: Estimated Environmental Partitioning for this compound Phosphate

| Parameter | Model | Estimated Value | Interpretation | Source |

|---|---|---|---|---|

| Log Koa | KOAWIN™ v1.10 | 26.321 | Indicates very low volatility and tendency to adsorb to particles. | thegoodscentscompany.com |

| Vapor Pressure | EPI Suite™ | 2.58E-010 mm Hg | Extremely low vapor pressure, suggesting it will not readily enter the gas phase. | thegoodscentscompany.com |

Note: The data in this table is for the related compound this compound phosphate (CAS 68133-34-6) as specific modeling data for this compound (CAS 16889-14-8) is not available.

Degradation Pathways and Metabolite Formation

Information on the specific environmental degradation pathways of this compound and its resulting metabolites is limited. As an amidoamine, it can be expected to undergo degradation, although the precise mechanisms and products in an environmental context are not well-documented chem960.com. In the event of combustion, hazardous decomposition products such as carbon monoxide, carbon dioxide, and nitrogen oxides are formed spectrumchemical.com. One assessment by Environment Canada concluded that the compound is not suspected to be persistent ewg.org.

Hydrolysis Studies in Aqueous Environments

Biodegradation Pathways and Microbial Interactions

Biodegradation is a primary mechanism for the removal of organic chemicals from the environment. According to an assessment by Environment Canada, this compound is not suspected to be persistent, which suggests that biodegradation is likely to occur ewg.org. One supplier indicates that a product containing the compound is "readily biodegradable" knowde.com.

Conversely, modeling for the related this compound phosphate suggests it is not readily biodegradable, with a predicted primary survey model degradation timeframe of "days-weeks" and an ultimate survey model timeframe of "weeks-months" thegoodscentscompany.com. This suggests that while the compound is expected to biodegrade, it may not do so rapidly. The specific microbial pathways and interactions involved in its breakdown have not been detailed in the available literature.

Adsorption and Desorption Behavior in Soil Systems

The tendency of a chemical to bind to soil particles (adsorption) and subsequently detach (desorption) influences its mobility and bioavailability. There is no specific experimental data for the soil adsorption coefficient (Koc) of this compound.

However, modeling for its phosphate derivative provides an estimated Log Koc of 5.194 using the MCI method, which indicates very strong adsorption to soil and sediment organic carbon, suggesting low mobility thegoodscentscompany.com. A second estimation method based on the octanol-water partition coefficient (Kow) resulted in a lower Log Koc of 2.779, which still suggests moderate sorption thegoodscentscompany.com. As a cationic surfactant, it is expected to bind strongly to negatively charged soil and sediment particles. The actual adsorption and desorption behavior would depend heavily on soil properties like organic matter content and pH researchgate.netiupac.org.

Ecotoxicological Impact Assessments in Aquatic and Terrestrial Ecosystems

The potential for a chemical to cause harm to living organisms is a critical component of its environmental risk profile. Environment Canada has classified this compound as "suspected to be an environmental toxin" ewg.org. Another source describes it as moderately toxic evitachem.com. However, a specific Safety Data Sheet states that no data is available for its ecotoxicity effects spectrumchemical.com.

To gain insight, data from a closely related amidoamine surfactant, Stearamidopropyl dimethylamine (B145610) (SAPDMA), can be examined. A study using the zebrafish embryo model found SAPDMA to be "moderately toxic" to aquatic life qu.edu.qaresearchgate.net.

Table 2: Aquatic Toxicity of the Related Compound Stearamidopropyl Dimethylamine (SAPDMA) on Zebrafish Embryos

| Endpoint | Value | Classification | Source |

|---|---|---|---|

| LC50 (Lethal Concentration, 50%) | 2.3 mg/L | Moderately Toxic | qu.edu.qaresearchgate.net |

Note: This data is for the related compound Stearamidopropyl dimethylamine (SAPDMA) and is presented for comparative purposes, as specific ecotoxicity studies on this compound are not widely available.

For the broader class of amidoamines, there is concern about their effects on aquatic ecosystems qu.edu.qa. There is a lack of specific data regarding the terrestrial toxicity of this compound on organisms such as earthworms, soil microbes, or plants chemsafetypro.comcriver.com.

Structure Activity Relationship Sar and Derivative Research

Comparative Studies with Stearamidoethyl Diethylamine (B46881) Phosphate (B84403)

A primary derivative of Stearamidoethyl Diethylamine is its phosphate salt, this compound Phosphate. This salt is formed by neutralizing the tertiary amine group with phosphoric acid. This seemingly simple modification leads to significant differences in solubility, functionality, and formulation characteristics.

The fundamental structural difference between the two compounds is the nature of the amine head group. In this compound, the head group is a non-ionic tertiary amine. In its phosphate derivative, the amine is protonated and ionically bonded to a phosphate anion, creating a cationic surfactant. ontosight.aithegoodscentscompany.com

Table 1: Comparison of Water Solubility

| Compound | Chemical Structure of Head Group | Key Structural Feature | Estimated Water Solubility (at 25°C) |

| This compound | N(CH₂CH₃)₂ | Tertiary Amine | 0.0007887 mg/L thegoodscentscompany.com |

| This compound Phosphate | [HN(CH₂CH₃)₂]⁺ [H₂PO₄]⁻ | Phosphate Salt | 1.376 mg/L thegoodscentscompany.comthegoodscentscompany.com |

Both this compound and its phosphate salt are utilized as emulsifiers and antistatic agents in cosmetic and personal care formulations. thegoodscentscompany.comeuropa.euontosight.ai However, the structural modification influences their performance.

Emulsification: As surfactants, both molecules possess a lipophilic tail (stearyl group) and a hydrophilic head. This compound functions as a cationic emulsifier when neutralized in an acidic formulation. thegoodscentscompany.com this compound Phosphate is also a cationic surfactant used to form and stabilize oil-in-water emulsions. ontosight.ai The phosphate derivative is described as having excellent emulsifying and dispersing abilities. surfactant.top The choice between the two often depends on the desired pH of the final product and the need for in-situ neutralization versus using a pre-neutralized salt.

Antistatic Properties: The cationic nature of both compounds when protonated is key to their antistatic function. They adsorb onto negatively charged surfaces, such as hair, forming a film that helps to dissipate static charge. Both are listed for use as antistatic and hair conditioning agents. thegoodscentscompany.comeuropa.eu The pre-neutralized phosphate salt ensures the presence of a cationic charge without the need for pH adjustment, which can be advantageous in certain formulations.

The pH of a formulation is a critical parameter that affects the stability and efficacy of these compounds.

This compound: As a tertiary amine, its state is highly pH-dependent. In acidic environments, it becomes protonated (cationic) and functions effectively as an emulsifier. thegoodscentscompany.com In alkaline conditions, it remains in its free amine, non-ionic state, which is less soluble in water and may precipitate, potentially leading to formulation instability.

This compound Phosphate: This salt is more stable in formulations, although it is also sensitive to pH. Under strongly alkaline conditions, the equilibrium can shift, causing the amine to deprotonate and potentially precipitate from the solution. surfactant.top However, being the salt of a weak base and a moderately strong acid, it can act as a buffering agent, helping to maintain a more stable pH within a certain range. This buffering capacity can be a significant advantage in preventing drastic pH shifts that could compromise the formulation.

Analysis of Stearamidoethyl Ethanolamine (B43304): Structural Differences and Functional Implications

Stearamidoethyl Ethanolamine is another important analogue of this compound. The key structural difference lies in the substitution on the terminal nitrogen atom. While the diethylamine variant has two ethyl groups, the ethanolamine derivative has one ethyl group and one hydroxyl-containing ethanol (B145695) group.

This substitution has significant functional implications:

Hydrophilicity: The presence of the hydroxyl (-OH) group in the ethanolamine moiety increases the hydrophilicity of the molecule's head group. This can alter the Hydrophile-Lipophile Balance (HLB) of the surfactant, influencing the type of emulsion it is best suited to form.

Hydrogen Bonding: The hydroxyl group provides an additional site for hydrogen bonding. This can enhance its interaction with water, other polar ingredients in a formulation, and substrates like hair and skin, potentially leading to different conditioning or sensory effects.

Reactivity: The hydroxyl group can serve as a reactive site for further chemical modifications, allowing for the creation of a different spectrum of derivatives compared to the diethylamine analogue.

Like its diethylamine counterpart, Stearamidoethyl Ethanolamine can also be converted to a phosphate salt (Stearamidoethyl Ethanolamine Phosphate) to create a cationic surfactant with modified properties. google.com

Table 2: Structural and Functional Comparison of Amine Head Groups

| Compound | Head Group Structure | Key Difference | Functional Implication |

| This compound | -N(CH₂CH₃)₂ | Two ethyl groups | Standard hydrophobicity for the head group. |

| Stearamidoethyl Ethanolamine | -N(CH₂CH₃)(CH₂CH₂OH) | One ethyl group, one ethanol group | Increased hydrophilicity and a site for hydrogen bonding due to the hydroxyl (-OH) group. googleapis.com |

Exploration of Other Amidoamine Analogues and Their Research Utility

This compound belongs to the broader class of amidoamines, which are widely researched and utilized. The general structure consists of a fatty acid tail linked via an amide bond to a short-chain diamine. By varying the fatty acid and the amine portion, a vast library of analogues can be created. researchgate.net

Examples of other amidoamine analogues include:

Lauramidopropyl Dimethylamine (B145610)

Cocamidopropyl Dimethylamine

Behenamidopropyl Dimethylamine

The research utility of these analogues is extensive:

Personal Care: They are workhorse ingredients in hair conditioners, shampoos, and skin cleansers, valued for their conditioning, emulsifying, and foaming properties. google.com The length of the fatty acid chain (e.g., lauryl vs. stearyl vs. behenyl) is a key determinant of the final properties, such as the richness of the lather and the degree of conditioning.

Drug and Gene Delivery: More complex amidoamine structures, such as poly(amidoamine)s (PAAs) and PAMAM dendrimers, are at the forefront of biomedical research. researchgate.netnih.gov Their well-defined, hyperbranched architecture allows for the encapsulation of drug molecules, and their surface chemistry can be tailored to target specific cells or tissues and facilitate cellular uptake. nih.govnih.gov

Biomaterials: Amidoamines are used to functionalize surfaces to alter their properties. For instance, they can be grafted onto biomaterials to improve biocompatibility or to introduce specific functionalities. springermedizin.de

Rational Design of Novel Derivatives with Modified Biological or Chemical Properties

Rational design involves the deliberate and strategic modification of a lead compound's structure to achieve a desired change in its properties. wiley.com For amidoamines like this compound, this approach is used to create novel derivatives with enhanced or entirely new functionalities.

Key strategies in the rational design of amidoamine derivatives include:

Altering the Hydrophobic Tail: The length, saturation, and branching of the fatty acid chain can be modified. A longer chain generally increases lipophilicity and can lead to thicker, more viscous emulsions. google.com

Modifying the Amine Head Group: This is a common strategy to control the cationicity, hydrophilicity, and steric bulk. This can range from simple changes (e.g., diethylamine to ethanolamine) to the construction of complex dendritic structures (PAMAMs) for specialized applications like gene delivery. mdpi.comacs.org

Introducing Stimuli-Responsive Moieties: Derivatives can be designed to respond to specific environmental triggers. For example, researchers have developed amidoamine-based polymers that release nitric oxide (a therapeutic agent) when exposed to light or specific biomolecules, allowing for on-demand therapy. frontiersin.org

Improving Biocompatibility and Biodegradability: For biomedical applications, a major goal is to reduce toxicity. This can be achieved by modifying the terminal amine groups of PAMAM dendrimers with hydroxyl groups or by incorporating biodegradable linkages into the polymer backbone. mdpi.comacs.org This ensures the material can be safely cleared from the body after performing its function.

Through such rational design approaches, the fundamental scaffold of this compound can be evolved into a vast array of advanced materials with tailored properties for high-performance applications in cosmetics, pharmaceuticals, and material science.

Advanced Analytical Methodologies for Trace Analysis in Environmental and Biological Matrices

Development and Validation of GC-MS Methods for Trace Quantification

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. nih.gov However, direct analysis of long-chain amines like Stearamidoethyl diethylamine (B46881) can be problematic due to their polarity and low volatility, which can lead to poor chromatographic peak shape and column adsorption. researchgate.net Therefore, method development often focuses on derivatization to improve analytical performance. researchgate.netnih.gov

Derivatization is a key strategy to enhance the suitability of Stearamidoethyl diethylamine for GC-MS analysis. The process involves chemically modifying the analyte to increase its volatility and thermal stability while improving chromatographic behavior. researchgate.net For tertiary amines, specific derivatization approaches are required.

Common strategies applicable to amines involve acylation or the formation of carbamates. researchgate.net Reagents such as benzenesulfonyl chloride, which reacts with amines to form less polar derivatives, have been successfully used for the simultaneous detection of various amines in environmental samples. gdut.edu.cn Another effective class of reagents is alkyl chloroformates, which react with primary, secondary, and tertiary amines to form carbamates suitable for GC-MS analysis. researchgate.net The use of fluorinated derivatizing agents, like heptafluorobutyric anhydride (B1165640) (HFBA) or 2,3,4,5,6-pentafluorobenzyl chloroformate (PFBCF), can further enhance sensitivity, especially when using an electron capture detector (ECD) or for mass spectrometry, by introducing electronegative groups. researchgate.netnih.gov

Table 1: Potential Derivatization Reagents for this compound Analysis by GC-MS

| Reagent Class | Specific Reagent Example | Target Functional Group | Benefit for GC-MS Analysis | Reference |

|---|---|---|---|---|

| Sulfonyl Chlorides | Benzenesulfonyl Chloride (BSC) | Tertiary Amine | Forms stable, less polar sulfonamide derivatives. | gdut.edu.cn |

| Alkyl Chloroformates | Ethyl Chloroformate | Tertiary Amine | Forms volatile carbamate (B1207046) derivatives; effective in aqueous solutions. | researchgate.net |

| Fluorinated Acylating Agents | Heptafluorobutyric Anhydride (HFBA) | Tertiary Amine (potential for reaction) | Increases volatility and introduces fluorine atoms for enhanced detection sensitivity. | nih.gov |

| Fluorinated Chloroformates | 9-fluorenylmethoxycarbonyl chloride (FMOC) | Tertiary Amine | Reacts to form carbamates, improving chromatographic properties. | researchgate.net |

Once derivatized, the successful quantification of this compound relies on the careful optimization of both the gas chromatograph and the mass spectrometer parameters. shsmu.edu.cn

Chromatographic Optimization: The choice of capillary column is critical. A mid-polarity column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., HP-5MS), is often suitable for separating a wide range of derivatized compounds. gdut.edu.cn The GC oven temperature program must be optimized to ensure adequate separation from matrix interferences without excessive run times, which could lead to peak broadening. gdut.edu.cnlibretexts.org A typical program starts at a lower temperature and ramps up to a higher temperature to elute less volatile compounds. gdut.edu.cnnih.gov Other key parameters to optimize include injector temperature, carrier gas (typically helium) flow rate, and injection mode (e.g., splitless for trace analysis). gdut.edu.cn

Spectrometric Optimization: For quantification, the mass spectrometer is typically operated in Selected Ion Monitoring (SIM) mode. This involves monitoring a few specific, characteristic ions of the derivatized analyte rather than scanning the entire mass range, which significantly increases sensitivity and selectivity. nih.gov The choice of ions for monitoring is based on the fragmentation pattern of the derivatized this compound molecule observed in full-scan mode. The most abundant and specific ions are chosen for quantification and confirmation. nih.gov Optimizing the ion source temperature and electron energy is also crucial for achieving consistent fragmentation and maximizing the signal. shsmu.edu.cn

Table 2: Example of Optimized GC-MS/MS Parameters for Amine Analysis

| Parameter | Setting | Purpose | Reference |

|---|---|---|---|

| GC Column | DB-WAX or HP-5MS (30 m x 0.25 mm, 0.25-0.5 µm film) | Provides efficient separation of analytes. | gdut.edu.cnnih.gov |

| Carrier Gas | Helium at ~1 mL/min | Inert gas to carry analytes through the column. | gdut.edu.cn |

| Oven Program | Initial 70-80°C, ramp 5-20°C/min to 240-290°C, hold | Separates compounds based on boiling point and polarity. | gdut.edu.cnnih.gov |

| Injector Temperature | 290°C | Ensures rapid volatilization of the sample. | gdut.edu.cn |

| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard, reproducible fragmentation of molecules. | nih.gov |

| MS Detection Mode | Multiple Reaction Monitoring (MRM) or Selected Ion Monitoring (SIM) | Maximizes sensitivity and selectivity for target compounds. | nih.gov |

Application of High-Resolution Mass Spectrometry (HRMS) for Metabolite Identification

While GC-MS is excellent for quantifying known target analytes, High-Resolution Mass Spectrometry (HRMS), often coupled with liquid chromatography (LC), is indispensable for identifying unknown metabolites or environmental degradation products of this compound. nih.govijpras.com HRMS instruments, such as Time-of-Flight (TOF), Orbitrap, or Fourier Transform Ion Cyclotron Resonance (FT-ICR) mass spectrometers, provide highly accurate mass measurements (typically with less than 5 ppm error). ijpras.comnih.gov